4'-Heptyl-4-biphenylcarbonitrile

Description

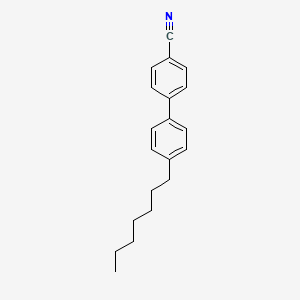

Structure

3D Structure

Properties

IUPAC Name |

4-(4-heptylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068280 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41122-71-8 | |

| Record name | 4′-Heptyl-4-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 4'-Heptyl-4-biphenylcarbonitrile (7CB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a prominent member of the cyanobiphenyl homologous series of liquid crystals. Its molecular structure, consisting of a rigid biphenyl core, a flexible heptyl chain, and a polar cyano group, imparts the mesogenic properties that make it a critical component in various technological applications, most notably in liquid crystal displays (LCDs). This technical guide provides a comprehensive overview of the core fundamental properties of 7CB, including its physicochemical characteristics, liquid crystalline behavior, and the experimental protocols used for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity and basic physical characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl | [1] |

| CAS Number | 41122-71-8 | [1] |

| Molecular Formula | C₂₀H₂₃N | [1] |

| Molecular Weight | 277.40 g/mol | [1] |

| Appearance | White or colorless powder/crystals to clear liquid | [2] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 210-211 °C at 2 mmHg | [2] |

| Solubility | Almost transparent in Toluene | [2] |

Liquid Crystalline Properties

7CB is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. It exhibits a nematic phase, which is characterized by long-range orientational order of the molecules, but no long-range positional order. This anisotropy in molecular arrangement is the origin of its unique optical and electrical properties.

Phase Transitions

The transition from the crystalline solid to the nematic liquid crystal phase and subsequently to the isotropic liquid phase occurs at specific temperatures.

| Transition | Temperature (°C) |

| Crystal to Nematic (T_CN) | 30-32 |

| Nematic to Isotropic (T_NI) | 42.0 |

Dielectric Properties

The dielectric anisotropy (Δε) of a liquid crystal is a crucial parameter for its application in display technologies, as it determines how the material responds to an electric field. 7CB possesses a positive dielectric anisotropy due to the large dipole moment of the cyano group along the long molecular axis.[3] The principal dielectric constants, ε∥ (parallel to the director) and ε⊥ (perpendicular to the director), have been measured as a function of temperature.[3]

| Temperature (°C) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) |

| 35 | 18.5 | 7.5 | 11.0 |

| 40 | 17.5 | 7.8 | 9.7 |

Note: The values are approximate and can vary slightly with frequency and experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4][5][6][7][8]

Reaction Scheme:

Figure 1: Suzuki coupling synthesis of 7CB.

Detailed Methodology:

-

Reaction Setup: A round-bottom flask is charged with (4-heptylphenyl)boronic acid, 4-bromobenzonitrile, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base, is added to the flask.

-

Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst.

-

Heating: The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the phase transition temperatures and enthalpies of a material.

Figure 2: DSC experimental workflow.

Detailed Methodology:

-

Sample Preparation: A small amount (typically 5-10 mg) of 7CB is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to prevent any loss of material during heating. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating and cooling cycles at a controlled rate (e.g., 10 °C/min).

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) shows endothermic or exothermic peaks at the phase transition temperatures. The peak onset temperature is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the identification and characterization of liquid crystal phases and their textures.

Figure 3: POM experimental workflow.

Detailed Methodology:

-

Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide.

-

Heating: The slide is placed on a hot stage, and the sample is heated above its nematic-isotropic transition temperature to ensure it is in the isotropic liquid state.

-

Film Formation: A cover slip is placed over the molten sample to create a thin, uniform film.

-

Observation: The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers.

-

Cooling and Analysis: The sample is slowly cooled from the isotropic phase. As it cools, the formation of the nematic phase is observed. The characteristic textures of the nematic phase, such as the Schlieren texture with its characteristic brushes, are used to identify the phase and study the alignment and defects.[9]

Structure-Property Relationship

The molecular structure of 7CB is directly responsible for its liquid crystalline properties.

Figure 4: Structure-property relationships in 7CB.

-

Rigid Biphenyl Core: The elongated and rigid biphenyl unit is the primary driver for the formation of the liquid crystalline phase by promoting anisotropic intermolecular interactions and orientational order.[1]

-

Flexible Heptyl Chain: The alkyl chain contributes to the relatively low melting point of 7CB and influences the packing of the molecules in the liquid crystal phase.

-

Polar Cyano Group: The strongly polar nitrile group at one end of the molecule induces a large dipole moment along the long molecular axis. This is the primary reason for the large positive dielectric anisotropy, making the molecule align parallel to an applied electric field.[3]

Conclusion

This compound is a well-characterized liquid crystal with a set of fundamental properties that make it highly suitable for electro-optic applications. Its defined phase transitions, positive dielectric anisotropy, and the clear relationship between its molecular structure and macroscopic properties have been extensively studied. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of 7CB and similar liquid crystalline materials, which are essential for the continued development of advanced materials for display and photonic technologies. While the data presented here provides a strong foundation, further research into its viscoelastic properties and refractive indices as a function of temperature and wavelength would provide an even more complete understanding of this important material.

References

- 1. ossila.com [ossila.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ias.ac.in [ias.ac.in]

- 4. www1.udel.edu [www1.udel.edu]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)

CAS Number: 41122-71-8

This technical guide provides a comprehensive overview of 4'-Heptyl-4-biphenylcarbonitrile, a nematic liquid crystal widely utilized in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound, commonly known as 7CB, is a cyano-terminated liquid crystal belonging to the homologous series of 4-alkyl-4'-cyanobiphenyls. Its elongated molecular structure, consisting of a rigid biphenyl core and a flexible heptyl chain, is responsible for its mesogenic behavior.

Table 1: General Properties of this compound [1][2]

| Property | Value |

| Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl |

| CAS Number | 41122-71-8 |

| Chemical Formula | C₂₀H₂₃N |

| Molecular Weight | 277.40 g/mol |

| Appearance | White or colorless powder to lump to clear liquid |

| Melting Point | 30-32 °C |

| Boiling Point | 210-211 °C at 2 mmHg |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ |

Table 2: Liquid Crystalline Properties of this compound

| Property | Value | Temperature (°C) |

| Nematic to Isotropic Transition Temperature (TNI) | 42.0 °C[3] | - |

| Refractive Index (n₀) | ~1.52 (ordinary) | 20 |

| Refractive Index (nₑ) | ~1.69 - 1.70 (extraordinary, THz range)[4] | 26 |

| Birefringence (Δn) | ~0.130 - 0.148 (THz range)[4] | 26 |

| Dielectric Constant (ε∥) | Decreases with increasing temperature | Varies |

| Dielectric Constant (ε⊥) | Decreases with increasing temperature | Varies |

| Dielectric Anisotropy (Δε) | Positive, decreases with increasing temperature[3] | Varies |

Synthesis

The synthesis of 4'-alkyl-4'-cyanobiphenyls, including 7CB, generally follows a multi-step process. A common route, as pioneered by Gray and colleagues, involves the coupling of a Grignard reagent derived from a 4-alkylbromobenzene with a 4'-bromobenzonitrile, followed by cyanation.[5]

Experimental Protocol: Synthesis of this compound (General Route)

This protocol is a generalized representation based on the synthesis of related cyanobiphenyl compounds.

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 4-bromoheptylbenzene in anhydrous diethyl ether to the flask.

-

The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed, forming the Grignard reagent.

Step 2: Cross-Coupling Reaction

-

To the freshly prepared Grignard reagent, add a solution of 4-bromobiphenyl in anhydrous toluene.

-

A palladium-based catalyst, such as Pd(PPh₃)₄, is added to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.

Step 3: Cyanation

-

The resulting 4-heptyl-4'-bromobiphenyl is isolated and purified.

-

The purified compound is then reacted with copper(I) cyanide in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

The reaction mixture is heated at a high temperature for several hours.

-

After cooling, the mixture is treated with a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

The crude this compound is extracted with an organic solvent.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

-

Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the final product.

Experimental Protocols for Characterization

Measurement of Dielectric Properties

The dielectric anisotropy of 7CB is a crucial parameter for its application in display technologies. It is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Experimental Setup:

-

A liquid crystal cell consisting of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide - ITO).

-

The inner surfaces of the glass plates are treated with an alignment layer (e.g., rubbed polyimide) to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment of the liquid crystal molecules.

-

A function generator and an impedance analyzer to apply an AC electric field and measure the capacitance of the cell.

-

A temperature-controlled hot stage.

Procedure:

-

The 7CB sample is introduced into the liquid crystal cell by capillary action in its isotropic phase.

-

The cell is placed in the hot stage, and the temperature is controlled.

-

For a planar aligned cell, the capacitance (C⊥) is measured as a function of frequency and temperature. The dielectric permittivity perpendicular to the director (ε⊥) is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

For a homeotropic aligned cell, the capacitance (C∥) is measured, and the dielectric permittivity parallel to the director (ε∥) is calculated similarly.

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[6][7]

Measurement of Refractive Indices

The birefringence (Δn) of 7CB is determined by measuring the ordinary (n₀) and extraordinary (nₑ) refractive indices. An Abbe refractometer is commonly used for this purpose.

Experimental Setup:

-

An Abbe refractometer with a temperature-controlled prism.

-

A light source (e.g., a sodium lamp with a wavelength of 589 nm).

-

Polarizing filters.

Procedure:

-

A small drop of 7CB is placed on the prism of the Abbe refractometer.

-

The temperature of the prism is set to the desired measurement temperature.

-

For the measurement of the ordinary refractive index (n₀), the incident light is polarized perpendicular to the director of the liquid crystal, which is aligned by the prism surface. The boundary of total internal reflection is observed, and the value of n₀ is read from the scale.

-

For the measurement of the extraordinary refractive index (nₑ), the incident light is polarized parallel to the director. The value of nₑ is then measured.

Applications

Twisted Nematic Liquid Crystal Displays (TN-LCDs)

7CB is a key component in many liquid crystal mixtures used in TN-LCDs due to its positive dielectric anisotropy and broad nematic range.

Experimental Protocol: Fabrication of a Twisted Nematic Cell

-

Two ITO-coated glass substrates are cleaned thoroughly.

-

A thin layer of a polymer alignment material (e.g., polyvinyl alcohol) is spin-coated onto the ITO surface of each substrate.

-

The polymer layers are cured and then rubbed in a single direction with a soft cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates are set to be perpendicular to each other.

-

Spacers of a specific diameter (e.g., 5 μm) are sprinkled onto one of the substrates to maintain a uniform cell gap.

-

The two substrates are assembled with the rubbed surfaces facing each other and sealed with a UV-curable epoxy, leaving a small filling port.

-

The empty cell is filled with 7CB in its isotropic phase via capillary action.

-

The filling port is sealed, and the cell is slowly cooled to room temperature, allowing the liquid crystal to align in a 90° twisted nematic configuration.[10][11]

Perovskite Solar Cells

Recent research has shown that incorporating 7CB as an additive in the perovskite precursor solution can improve the efficiency and stability of perovskite solar cells. The liquid crystal molecules are believed to interact with the lead iodide, controlling the crystal growth and passivating defects.

Experimental Protocol: Incorporation of 7CB into a Perovskite Solar Cell (General Procedure)

-

Prepare the perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent like DMF).

-

Add a small amount of this compound to the precursor solution (the optimal concentration needs to be determined experimentally).

-

Deposit the perovskite precursor solution containing 7CB onto the substrate (e.g., FTO/TiO₂) using a technique like spin-coating.

-

Anneal the substrate at a specific temperature to facilitate the formation of the perovskite crystal structure. The presence of 7CB influences the crystallization process.

-

Complete the solar cell fabrication by depositing the hole transport layer and the top electrode.[12][13]

Safety Information

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Hazard and Precautionary Statements [2]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | P264, P270, P273, P301 + P312, P501 |

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. scivpro.com [scivpro.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB. It details a standard synthetic protocol and presents key characterization data. The primary application of 7CB lies in the field of materials science, specifically as a nematic liquid crystal. While this guide is intended for a broad scientific audience, including those in drug development, the current body of research does not indicate significant exploration of 7CB in pharmacological or biological contexts.

Molecular Structure and Formula

This compound (7CB) is an organic compound with a structure consisting of a biphenyl core substituted with a heptyl group at one end and a nitrile (cyano) group at the other.[1] This elongated, rod-like molecular shape is crucial for its liquid crystalline properties.

Molecular Formula: C₂₀H₂₃N[1]

Molecular Weight: 277.40 g/mol [1]

IUPAC Name: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile[1]

CAS Number: 41122-71-8[1]

Synonyms: 7CB, 4-Cyano-4'-heptylbiphenyl, K21, RO-CM-5121[2]

The molecular structure can be represented by the following diagram:

Caption: 2D representation of the this compound (7CB) molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 7CB is presented in the table below.

| Property | Value | Reference(s) |

| Physical Form | Powder to lump to clear liquid | [2] |

| Color | White or Colorless to Almost white or Almost colorless | [2] |

| Melting Point | 30-32 °C | [2] |

| Boiling Point | 210-211 °C at 2 mmHg | [2] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

| Solubility | Almost transparent in Toluene | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.[3][4]

Reaction Scheme:

Caption: General synthesis scheme for 7CB via Suzuki coupling.

Detailed Protocol: [5]

-

Materials:

-

4-bromobenzonitrile (20 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.2 mmol)

-

Triphenylphosphine (Ph₃P, 0.24 mmol)

-

Zinc bromide (ZnBr₂, 3 mmol)

-

Anhydrous Tetrahydrofuran (THF, 30 ml)

-

Grignard reagent of 4-bromo-n-heptylbenzene (prepared from 20 mmol of 4-bromo-n-heptylbenzene) in 50 ml THF

-

1% aqueous hydrochloric acid solution

-

Ethyl acetate

-

Methanol

-

Activated carbon

-

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and zinc bromide in anhydrous THF.

-

To this solution, add the Grignard reagent of 4-bromo-n-heptylbenzene dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture in an ice-water bath and quench by the dropwise addition of 50 ml of 1% aqueous hydrochloric acid solution.

-

Stir the mixture for 30 minutes, then separate the organic layer.

-

Extract the aqueous layer twice with 50 ml portions of ethyl acetate.

-

Combine all organic layers and wash twice with 50 ml of water.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from methanol with activated carbon for decolorization to yield pure this compound.

-

-

Yield: Approximately 68.2%[5]

Characterization Data

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: [6]

The IR spectrum of 7CB would exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:

-

C≡N stretch: A sharp, medium-intensity peak around 2225 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) are:

-

Aromatic protons: Multiplets in the range of 7.3-7.8 ppm.

-

Aliphatic protons (heptyl chain):

-

-CH₂- attached to the phenyl ring: A triplet around 2.6 ppm.

-

Other -CH₂- groups: Multiplets between 1.2-1.7 ppm.

-

Terminal -CH₃ group: A triplet around 0.9 ppm.

-

-

-

¹³C NMR: [7] The carbon NMR spectrum shows distinct signals for each unique carbon atom.

-

Nitrile carbon (-C≡N): Around 119 ppm.

-

Aromatic carbons: Multiple signals between 125-146 ppm.

-

Aliphatic carbons (heptyl chain): Signals in the range of 14-36 ppm.

-

Mass Spectrometry (MS):

The mass spectrum of 7CB would show a molecular ion peak (M⁺) at m/z = 277.4, corresponding to its molecular weight.

Applications

The primary application of this compound is as a component in nematic liquid crystal mixtures.[1] Its elongated molecular structure and the presence of the polar nitrile group contribute to the formation of the liquid crystal phase over a specific temperature range. These materials are fundamental to the operation of liquid crystal displays (LCDs).

Recent research has also explored the use of 7CB in other advanced materials applications, such as enhancing the performance of perovskite solar cells.[1]

Relevance to Drug Development

Based on a comprehensive review of publicly available scientific literature, there is no significant evidence to suggest that this compound is currently being investigated as a therapeutic agent or plays a direct role in drug development. Its physicochemical properties and primary application are rooted in materials science. Researchers in drug development should be aware that while the biphenyl scaffold is present in some pharmaceuticals, this specific molecule's known biological activity profile is not established.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the synthesis of 7CB to its characterization and primary application.

Caption: Workflow from synthesis to application of 7CB.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 41122-71-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-庚基-4'-氰基联苯 | 41122-71-8 [m.chemicalbook.com]

- 6. This compound(41122-71-8) IR Spectrum [chemicalbook.com]

- 7. This compound(41122-71-8) 13C NMR spectrum [chemicalbook.com]

Unveiling the Mesophase: A Technical Guide to the Thermotropic Liquid Crystal Properties of 7CB

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The compound 4-cyano-4'-heptylbiphenyl, commonly known as 7CB, stands as a cornerstone in the field of liquid crystal research. Its well-defined thermotropic behavior, characterized by a stable nematic phase at temperatures amenable to standard laboratory conditions, has established it as a model system for fundamental studies and a critical component in various technological applications. This technical guide provides a comprehensive overview of the core thermotropic liquid crystal properties of 7CB, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Physical and Thermotropic Properties of 7CB

7CB is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series.[1] Its molecular structure, consisting of a rigid biphenyl core with a polar cyano (-CN) group at one end and a flexible heptyl (-C7H15) chain at the other, gives rise to its mesogenic properties. The strong dipole moment from the cyano group results in a positive dielectric anisotropy, a crucial characteristic for electro-optic applications.[2]

The thermotropic phase transitions of 7CB are well-documented and characterized by distinct changes in physical properties. Upon heating from the solid crystalline state, 7CB transitions into the nematic liquid crystal phase, and subsequently into an isotropic liquid at a higher temperature. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order.[3]

Quantitative Data Summary

The following tables summarize the key quantitative thermotropic and physical properties of 7CB, compiled from various scientific sources.

| Property | Value | Units | Reference(s) |

| Chemical Formula | C20H23N | [1] | |

| Molar Mass | 277.40 | g/mol | [1] |

| Crystal-to-Nematic Transition Temperature (T_CN) | ~30.0 - 35.78 | °C | [4] |

| Nematic-to-Isotropic Transition Temperature (T_NI) / Clearing Point | ~42.0 - 42.8 | °C | [2][5][6] |

| Enthalpy of Nematic-to-Isotropic Transition (ΔH_NI) | ~1.50 - 12.02 | J/g | [4] |

Table 1: Phase Transition Properties of 7CB

| Property | Value (at specified temperature/conditions) | Units | Reference(s) |

| Optical Properties | |||

| Ordinary Refractive Index (n_o) | ~1.53 | [7] | |

| Extraordinary Refractive Index (n_e) | ~1.68 | [7] | |

| Birefringence (Δn = n_e - n_o) | ~0.15 (decreases with increasing temperature) | [1][5] | |

| Dielectric Properties | |||

| Dielectric Constant (parallel, ε_∥) | ~18.5 (at 25°C) | [2] | |

| Dielectric Constant (perpendicular, ε_⊥) | ~7.0 (at 25°C) | [2] | |

| Dielectric Anisotropy (Δε = ε_∥ - ε_⊥) | > 0 (Positive) | [2] | |

| Elastic and Viscous Properties | |||

| Splay Elastic Constant (K_11) | ~5 - 7 | pN | |

| Twist Elastic Constant (K_22) | ~3 - 5 | pN | |

| Bend Elastic Constant (K_33) | ~7 - 10 | pN | |

| Rotational Viscosity (γ_1) | ~0.08 - 0.15 (in the nematic phase) | Pa·s | [8][9] |

Table 2: Physical Properties of 7CB in the Nematic Phase

Experimental Protocols for Characterization

The determination of the thermotropic properties of 7CB relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of 7CB (typically 2-10 mg) is hermetically sealed in an aluminum pan.[10][11] An empty, sealed aluminum pan is used as a reference.[10]

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature program is set to include a heating and cooling cycle that encompasses all expected phase transitions. A typical scan rate is 5-10 °C/min.[6]

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped up and down according to the defined program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) shows peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling indicate the transitions. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).[4][12]

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and observe their characteristic textures.

Methodology:

-

Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a temperature-controlled hot stage to the isotropic phase to ensure a uniform, defect-free state upon cooling.

-

Microscope Setup: A polarizing light microscope is used, equipped with a polarizer and an analyzer set in a crossed position (90° to each other).[13][14] This configuration results in a dark field of view in the absence of a birefringent sample.

-

Observation: The sample is slowly cooled from the isotropic phase.

-

Isotropic Phase: The field of view will be completely dark as the isotropic liquid does not interact with polarized light.

-

Nematic Phase: Upon cooling into the nematic phase, the sample will become brightly colored and exhibit characteristic textures, such as Schlieren textures with point defects (disclinations).[15] The colors arise from the birefringence of the liquid crystal.

-

Crystalline Phase: Further cooling will result in the formation of solid crystals, often with sharp, well-defined boundaries.

-

-

Phase Identification: The transition temperatures are noted as the points where these textural changes occur. The observed textures are compared with known liquid crystal textures for phase identification.[16][17]

X-Ray Diffraction (XRD)

Objective: To determine the molecular arrangement and confirm the nature of the liquid crystal phases.

Methodology:

-

Sample Preparation and Alignment: The 7CB sample is loaded into a thin-walled capillary tube. For detailed structural analysis, the sample is often aligned using an external magnetic or electric field. The capillary is placed in a temperature-controlled holder within the XRD instrument.

-

Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by an area detector.

-

Diffraction Pattern Analysis:

-

Nematic Phase: The diffraction pattern of an aligned nematic sample typically shows two diffuse crescents at wide angles, corresponding to the average intermolecular distance, and two sharper spots on the equator at small angles, related to the molecular length. This indicates short-range positional order but long-range orientational order.[18]

-

Isotropic Phase: In the isotropic phase, the diffraction pattern consists of a diffuse ring at a wide angle, indicating the lack of any long-range order.

-

Crystalline Phase: The crystalline phase will produce a series of sharp Bragg peaks, indicative of a well-defined three-dimensional lattice.[19]

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of 7CB.

Conclusion

The thermotropic liquid crystal 7CB continues to be a subject of intense scientific interest due to its well-behaved and readily accessible nematic phase. This guide has provided a consolidated resource of its key physical properties, detailed experimental methodologies for its characterization, and visual aids to conceptualize the scientific workflow. For researchers, scientists, and professionals in drug development, a thorough understanding of the properties and characterization techniques for model liquid crystals like 7CB is invaluable for advancing fundamental knowledge and developing novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 4. ijres.org [ijres.org]

- 5. researchgate.net [researchgate.net]

- 6. Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. surajitdhara.in [surajitdhara.in]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 12. sfu.ca [sfu.ca]

- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]

- 14. Microscope Configuration [evidentscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [mccrone.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tandfonline.com [tandfonline.com]

- 19. xfel.tind.io [xfel.tind.io]

The Nematic Phase of 4'-Heptyl-4-biphenylcarbonitrile (7CB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a well-characterized calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series. Its nematic phase, characterized by long-range orientational order of the constituent molecules along a common director, n , but no long-range positional order, has been the subject of extensive research. This document provides a comprehensive technical overview of the nematic phase of 7CB, focusing on its physical properties, the experimental techniques used for its characterization, and the underlying relationships between its material parameters. 7CB's well-defined and readily accessible nematic phase makes it a model system for fundamental studies in liquid crystal physics and a valuable component in various technological applications, including display devices and advanced materials for drug delivery.

Physicochemical Properties of the Nematic Phase of 7CB

The nematic phase of 7CB is exhibited over a specific temperature range, and its physical properties, such as elastic constants, dielectric anisotropy, and order parameter, are temperature-dependent. These properties are crucial for understanding the material's behavior and for its application in various technologies.

Phase Transitions

7CB exhibits a nematic phase between its crystalline and isotropic liquid phases. The transition temperatures are key parameters for defining the operational range of this mesophase.

| Transition | Temperature (°C) |

| Crystalline to Nematic | 28.5 |

| Nematic to Isotropic (TNI) | 42.0 |

Table 1: Phase Transition Temperatures of 7CB.[1]

Elastic Constants

The elastic constants of a nematic liquid crystal describe the energy cost associated with distortions from the uniform director alignment. The three primary elastic constants are for splay (K11), twist (K22), and bend (K33) deformations. These constants are typically on the order of piconewtons (pN).

| Temperature (°C) | Splay (K11) (pN) | Twist (K22) (pN) | Bend (K33) (pN) |

| 25 | 5.8 | 3.2 | 7.9 |

| 30 | 5.3 | 2.9 | 7.0 |

| 35 | 4.7 | 2.6 | 6.0 |

| 40 | 3.9 | 2.2 | 4.8 |

Table 2: Temperature Dependence of the Elastic Constants of 7CB.

Dielectric Properties

The dielectric anisotropy (Δε) of 7CB, arising from the large dipole moment of the cyano group, is a critical parameter for its use in electro-optical devices. It is defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director.

| Temperature (°C) | ε|| | ε⊥ | Δε = ε|| - ε⊥ | |---|---|---|---| | 30 | 18.5 | 7.0 | 11.5 | | 35 | 17.8 | 7.2 | 10.6 | | 40 | 16.9 | 7.4 | 9.5 |

Table 3: Dielectric Properties of 7CB as a Function of Temperature.[2]

Order Parameter

The nematic order parameter, S, quantifies the degree of orientational order of the molecules. It ranges from S=1 for a perfectly ordered system to S=0 for an isotropic liquid.

| Temperature (°C) | Order Parameter (S) |

| 30 | 0.60 |

| 35 | 0.55 |

| 40 | 0.48 |

Table 4: Orientational Order Parameter of 7CB at Different Temperatures.

Experimental Protocols

The characterization of the nematic phase of 7CB involves a suite of experimental techniques to determine its physical properties. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small, precisely weighed sample of 7CB (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak temperature is taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their textures.

Methodology:

-

A small amount of 7CB is placed between a clean glass slide and a coverslip.

-

The sample is heated into the isotropic phase on a hot stage to ensure a uniform thin film.

-

The sample is then cooled into the nematic phase.

-

The sample is observed through a polarizing microscope with crossed polarizers.[3]

-

The characteristic textures of the nematic phase, such as the Schlieren texture with its point and line defects (disclinations), are observed and recorded.

X-Ray Diffraction (XRD)

XRD provides information about the average intermolecular spacing and the degree of orientational order in the nematic phase.

Methodology:

-

A sample of 7CB is loaded into a thin-walled glass capillary tube (e.g., 1 mm diameter).[4]

-

The capillary is placed in a temperature-controlled holder within the XRD instrument.

-

A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.

-

In the nematic phase, the diffraction pattern consists of a diffuse outer ring corresponding to the average lateral spacing of the molecules and a more diffuse inner pattern related to the molecular length.

-

Alignment of the sample (e.g., using a magnetic field) can provide more detailed information about the orientational distribution function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local molecular order and dynamics in liquid crystals. Deuterium NMR (2H NMR) of selectively deuterated 7CB is particularly useful for determining the orientational order parameter.

Methodology:

-

A deuterated sample of 7CB is synthesized.

-

The sample is placed in an NMR tube and introduced into the high magnetic field of the NMR spectrometer.

-

The temperature of the sample is controlled.

-

2H NMR spectra are acquired. In the nematic phase, the quadrupolar interaction leads to a splitting of the deuterium signal.

-

The magnitude of the quadrupolar splitting is directly proportional to the orientational order parameter, S.[7]

Measurement of Elastic Constants (Freedericksz Transition)

The Freedericksz transition method is a classic technique for determining the Frank elastic constants. It involves applying an external electric or magnetic field to a uniformly aligned liquid crystal cell and observing the critical field required to induce a distortion.[8][9][10][11]

Methodology for K11 (Splay):

-

A planar-aligned liquid crystal cell is prepared by treating the inner surfaces of two glass plates with a polymer (e.g., rubbed polyimide) to induce a uniform alignment of the 7CB molecules parallel to the surfaces.

-

The cell is filled with 7CB.

-

An AC electric field is applied perpendicular to the glass plates.

-

The capacitance of the cell is monitored as the applied voltage is increased.

-

The Freedericksz threshold voltage (Vth) is identified as the voltage at which the capacitance begins to change, indicating the onset of director reorientation.

-

The splay elastic constant is calculated using the formula: K11 = ε0Δε(Vth/π)2, where ε0 is the permittivity of free space and Δε is the dielectric anisotropy.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of the nematic phase of 7CB.

Caption: Workflow for the synthesis and physical characterization of 7CB.

Caption: Logical flow of the Freedericksz transition for K11 measurement.

Conclusion

The nematic phase of this compound (7CB) serves as a cornerstone for both fundamental and applied research in liquid crystal science. Its well-documented physical properties, coupled with established experimental protocols for their measurement, provide a robust platform for further investigation. For professionals in drug development, understanding the behavior of such liquid crystalline systems can inform the design of novel drug delivery vehicles and other advanced materials where molecular organization at the nanoscale is paramount. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working with 7CB and other related liquid crystalline materials.

References

- 1. ias.ac.in [ias.ac.in]

- 2. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]

- 3. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 4. mdpi.com [mdpi.com]

- 5. barron.rice.edu [barron.rice.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. OPG [opg.optica.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. users.soe.ucsc.edu [users.soe.ucsc.edu]

- 11. arxiv.org [arxiv.org]

The Dawn of a Display Revolution: A Technical Guide to the Discovery and Synthesis of Cyanobiphenyl Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthesis of cyanobiphenyl liquid crystals, a class of materials that revolutionized the world of displays and opened new avenues in materials science. We will delve into the pioneering work of George Gray and his team at the University of all, providing detailed experimental protocols and a comprehensive overview of the structure-property relationships that defined this remarkable class of molecules.

The Genesis of a Breakthrough: A Historical Perspective

The story of cyanobiphenyl liquid crystals is inextricably linked to the pioneering work of Professor George William Gray at the University of Hull in the early 1970s.[1][2] Prior to this, the field of liquid crystals was largely of academic interest, with existing materials suffering from instability and lacking the practical properties required for commercial applications. The UK Ministry of Defence, recognizing the potential for liquid crystal displays (LCDs), funded Gray's research to develop stable liquid crystal materials that could operate at room temperature.[1]

This focused effort led to the landmark synthesis of 4-cyano-4'-pentylbiphenyl (5CB) in 1972 by Gray, Ken Harrison, and J.A. Nash.[1] 5CB was the first member of the cyanobiphenyls and exhibited a stable nematic liquid crystal phase over a practical temperature range, from 22.5 °C to 35.0 °C.[1] This discovery was a watershed moment, paving the way for the development of the twisted nematic (TN) LCDs that would come to dominate the display industry for decades. The key innovation was the elimination of the central linking groups found in earlier liquid crystal molecules, leading to the creation of stable 4',4-disubstituted biphenyls.[3][4]

The Synthesis of an Icon: 4-Pentyl-4'-Cyanobiphenyl (5CB)

The synthesis of 5CB, the archetypal cyanobiphenyl, laid the groundwork for the production of a vast array of related liquid crystal materials. The following is a detailed experimental protocol based on the foundational work of Gray and his contemporaries.

Experimental Protocol: Synthesis of 4-Pentyl-4'-Cyanobiphenyl (5CB)

This protocol outlines a common synthetic route to 5CB, starting from biphenyl.

Step 1: Bromination of Biphenyl

-

Objective: To introduce a bromine atom at the 4-position of the biphenyl core.

-

Procedure: Biphenyl is reacted with bromine (Br₂) in a suitable solvent, often a halogenated hydrocarbon, in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction is typically carried out at a low temperature to control selectivity. The product, 4-bromobiphenyl, is then isolated and purified by recrystallization.

Step 2: Friedel-Crafts Acylation

-

Objective: To introduce a pentanoyl group to the 4'-position of 4-bromobiphenyl.

-

Procedure: 4-Bromobiphenyl is reacted with pentanoyl chloride (C₄H₉COCl) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.[1] The reaction mixture is stirred at a controlled temperature, followed by quenching with a dilute acid. The resulting 4-bromo-4'-pentanoylbiphenyl is then purified.

Step 3: Wolff-Kishner Reduction

-

Objective: To reduce the ketone group of 4-bromo-4'-pentanoylbiphenyl to a pentyl group.

-

Procedure: The acylated intermediate is heated with hydrazine hydrate (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[1] This reaction effectively removes the carbonyl oxygen, yielding 4-bromo-4'-pentylbiphenyl.

Step 4: Cyanation

-

Objective: To replace the bromine atom with a cyano group.

-

Procedure: 4-Bromo-4'-pentylbiphenyl is reacted with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] The reaction is heated to a high temperature to facilitate the nucleophilic substitution. Upon completion, the reaction mixture is worked up to isolate the final product, 4-pentyl-4'-cyanobiphenyl (5CB). The crude product is then purified by column chromatography and/or recrystallization to achieve the high purity required for electro-optical applications.

Structure-Property Relationships: A Quantitative Overview

The remarkable properties of cyanobiphenyls are a direct consequence of their molecular structure. The rigid biphenyl core provides the necessary anisotropy, while the terminal cyano group imparts a strong dipole moment, leading to a large positive dielectric anisotropy (Δε), a crucial parameter for the functioning of TN-LCDs. The flexible alkyl chain influences the melting and clearing points of the material.

The following tables summarize key physical properties for a homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs), illustrating the predictable relationship between chain length and mesophase behavior.

| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (Clearing Point, Tₙᵢ) (°C) |

| 4-Ethyl-4'-cyanobiphenyl | 2 | 114 | - |

| 4-Propyl-4'-cyanobiphenyl | 3 | 81 | - |

| 4-Butyl-4'-cyanobiphenyl | 4 | 47.5 | 16.5 (Monotropic) |

| 4-Pentyl-4'-cyanobiphenyl (5CB) | 5 | 22.5 | 35.0 |

| 4-Hexyl-4'-cyanobiphenyl (6CB) | 6 | 13.0 | 29.0 |

| 4-Heptyl-4'-cyanobiphenyl (7CB) | 7 | 30.0 | 42.8 |

| 4-Octyl-4'-cyanobiphenyl (8CB) | 8 | 21.5 | 40.5 |

Table 1: Phase Transition Temperatures of 4-Alkyl-4'-cyanobiphenyls (nCBs). Data compiled from various sources.

| Compound | Dielectric Anisotropy (Δε) at 25°C | Birefringence (Δn) at 25°C and 589 nm |

| 4-Pentyl-4'-cyanobiphenyl (5CB) | +11.5 | 0.19 |

| 4-Hexyl-4'-cyanobiphenyl (6CB) | +10.0 | 0.17 |

| 4-Heptyl-4'-cyanobiphenyl (7CB) | +9.5 | 0.16 |

| 4-Octyl-4'-cyanobiphenyl (8CB) | +8.5 | 0.15 |

Table 2: Electro-optical Properties of Selected 4-Alkyl-4'-cyanobiphenyls. Approximate values compiled from various sources.

Visualizing the Science: Key Processes and Relationships

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the discovery and application of cyanobiphenyl liquid crystals.

Caption: Synthetic pathway for 4-Pentyl-4'-cyanobiphenyl (5CB).

Caption: Relationship between molecular structure and key liquid crystal properties.

Caption: Simplified workflow for the application of cyanobiphenyls in an LCD.

Conclusion

The discovery and synthesis of cyanobiphenyl liquid crystals represent a pivotal moment in the history of materials science and display technology. The systematic approach taken by George Gray and his team, grounded in a deep understanding of structure-property relationships, led to the creation of a class of materials that were not only scientifically fascinating but also commercially viable. The legacy of this work continues to influence the development of new liquid crystal materials for a wide range of applications, from advanced displays to smart windows and beyond. This guide serves as a testament to the power of fundamental research in driving technological innovation.

References

Spectroscopic Analysis of 4'-Heptyl-4-biphenylcarbonitrile: A Technical Guide

Introduction

4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a nematic liquid crystal that has garnered significant attention in materials science and electronics. Its unique properties, including a well-defined nematic phase at room temperature, make it a valuable component in the manufacturing of liquid crystal displays (LCDs) and other optical devices. A thorough understanding of its molecular structure and purity is paramount for its application, and this is primarily achieved through a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic analysis of 7CB, detailing the expected data, experimental protocols, and analytical workflows for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7CB by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Data Presentation

The ¹H NMR spectrum of 7CB, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic and aliphatic protons.

| Assignment | Chemical Shift (δ, ppm) | Description |

| Aromatic Protons | 7.20 - 7.70 | Complex multiplet |

| Benzylic Protons (-CH₂-) | ~2.64 | Triplet |

| Aliphatic Protons (-CH₂-) | 1.14 - 1.62 | Multiplet |

| Terminal Methyl Protons (-CH₃) | ~0.88 | Triplet |

Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Detailed Peak List (89.56 MHz, CDCl₃) [1]

| Frequency (Hz) | Chemical Shift (ppm) | Relative Intensity |

| 685.31 | 7.652 | 1000 |

| 675.38 | 7.542 | 70 |

| 669.06 | 7.471 | 36 |

| 666.94 | 7.447 | 166 |

| 665.25 | 7.428 | 38 |

| 654.63 | 7.310 | 133 |

| 652.38 | 7.285 | 38 |

| 647.19 | 7.227 | 49 |

| 646.13 | 7.215 | 60 |

| 237.81 | 2.656 | 54 |

| 237.63 | 2.654 | 54 |

| 229.81 | 2.566 | 47 |

| 145.50 | 1.625 | 38 |

| 125.75 | 1.405 | 33 |

| 117.38 | 1.311 | 180 |

| 115.00 | 1.285 | 162 |

| 84.31 | 0.942 | 39 |

| 82.25 | 0.919 | 35 |

| 81.94 | 0.915 | 35 |

| 78.94 | 0.882 | 132 |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, for instance, one operating at a frequency of 89.56 MHz for ¹H nuclei.[1]

-

Data Acquisition:

-

Solvent: CDCl₃[1]

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Workflow Diagram

Caption: Workflow for ¹H NMR analysis of 7CB.

¹³C NMR Spectroscopy

Data Presentation

The ¹³C NMR spectrum provides information on the carbon framework of the 7CB molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | 110 - 125 |

| Aromatic Carbons | 120 - 150 |

| Aliphatic Carbons (-CH₂-, -CH₃) | 14 - 40 |

Experimental Protocol

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of 7CB in 0.5-0.7 mL of CDCl₃.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on an NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Solvent: CDCl₃

-

Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed effectively.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Workflow Diagram

Caption: Workflow for ¹³C NMR analysis of 7CB.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The IR spectrum of 7CB is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3030 | Aromatic C-H | Stretching |

| 2850 - 2960 | Aliphatic C-H | Stretching |

| ~2225 | Nitrile (C≡N) | Stretching |

| ~1600, ~1490 | Aromatic C=C | Stretching |

Experimental Protocol

-

Sample Preparation (Liquid Film):

-

Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded first.

-

The sample (salt plates with the liquid film) is then placed in the spectrometer.

-

The sample spectrum is recorded.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram

Caption: Workflow for IR analysis of 7CB.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into the molecular structure.

Data Presentation

The mass spectrum of 7CB is expected to show a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 277.4 | ~43 | [M]⁺ (Molecular Ion) |

| 192.0 | 100 | Fragment Ion |

| 193.0 | ~28 | [Fragment + 1]⁺ |

| 190.0 | ~8 | Fragment Ion |

| 165.0 | ~5 | Fragment Ion |

The molecular weight of C₂₀H₂₃N is 277.40 g/mol .[2][3]

Experimental Protocol

-

Sample Preparation: A small amount of 7CB is introduced into the mass spectrometer, typically dissolved in a volatile organic solvent if using an injection method, or directly if using a solids probe.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used.

-

Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Ionization Energy: A standard of 70 eV is typically used.[1]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Diagram

References

physical and chemical characteristics of 7CB

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4'-Heptyl-4-cyanobiphenyl (7CB)

Introduction

4'-Heptyl-4-cyanobiphenyl, commonly known as 7CB, is a prominent organic compound belonging to the cyanobiphenyl family of liquid crystals.[1][2] First synthesized in the 1970s during a period of significant advancement in display technology, 7CB is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1] Its molecular structure consists of a biphenyl backbone with a heptyl (-C₇H₁₅) group attached to one phenyl ring and a cyano (-CN) group at the other.[2] This structure imparts a significant dipole moment along the long molecular axis, leading to a large positive dielectric anisotropy, a key property for electro-optical applications.[3]

At room temperature, 7CB can exist as a white or pale yellow crystalline solid or a viscous liquid, depending on its phase.[1][2] It is chemically and photochemically stable, colorless, and possesses a low melting point.[3] These characteristics, combined with its stable nematic phase at practical temperatures, have made 7CB a crucial component in liquid crystal displays (LCDs) and a model material for fundamental research in materials science.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 7CB, detailed experimental protocols for their characterization, and logical workflows relevant to its synthesis and analysis.

Physical and Chemical Data

The quantitative properties of 7CB are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties of 7CB

| Property | Value |

| Full Chemical Name | 4′-Heptyl-4-biphenylcarbonitrile[2] |

| Common Synonyms | 7CB, 4-Cyano-4'-heptylbiphenyl[2][4] |

| CAS Number | 41122-71-8[2] |

| Molecular Formula | C₂₀H₂₃N[2] |

| Molecular Weight | 277.40 g/mol [2] |

| Appearance | White to pale yellow powder, crystals, or viscous liquid[1][2] |

| Purity | >98% (¹H NMR)[2] |

| Solubility | Insoluble in water[1] |

Table 2: Thermal and Phase Transition Properties of 7CB

| Property | Value | Notes |

| Melting Point (Tₘ) | 30 - 32 °C[5] | Crystalline Solid to Nematic |

| 36.0 °C[2] | ||

| Nematic to Isotropic Transition (Tₙᵢ) | 42.0 °C (315.15 K)[3] | Also known as the clearing point |

| 42.8 °C (315.95 K) | From another source | |

| Mesomorphic Range | 27.0 to 45.0 °C[2][6] | Nematic phase range |

| Boiling Point | 210-211 °C @ 2 mmHg[5] | |

| Flash Point | >110 °C (>230 °F)[5] |

Table 3: Optical and Dielectric Properties of 7CB

| Property | Value | Conditions |

| Dielectric Anisotropy (Δε) | Positive[3] | Due to the large dipole moment from the cyano group[3] |

| Principal Dielectric Constant (ε∥) | ~18.5 | At 30 °C, parallel to the director |

| Principal Dielectric Constant (ε⊥) | ~6.5 | At 30 °C, perpendicular to the director |

| Birefringence (Δn) | Positive | nₑ > nₒ |

Note: Specific values for dielectric constants and refractive indices are temperature-dependent. The values provided are representative for the nematic phase.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of liquid crystal materials. The following sections describe the protocols for key experiments cited in the literature for 7CB.

Determination of Phase Transition Temperatures

Objective: To accurately measure the temperatures at which 7CB transitions between its crystalline, nematic, and isotropic phases.

Methodology: Polarizing Optical Microscopy (POM) with Heating Stage [7]

-

Sample Preparation: A small amount of 7CB is placed on a clean glass microscope slide and covered with a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled to form a thin, uniform film.

-

Instrumentation: A polarizing optical microscope equipped with a precision-controlled heating and cooling stage (e.g., a Mettler-Toledo or Linkam stage) is used.

-

Procedure: a. The sample is placed on the heating stage. b. The sample is observed through the crossed polarizers of the microscope while the temperature is slowly increased at a controlled rate (e.g., 0.1-1.0 K/min) to minimize thermal gradients. c. The melting point (crystal to nematic) is identified by the temperature at which the solid crystalline structure gives way to the fluid, textured appearance of the nematic phase. d. The nematic-isotropic transition temperature (clearing point) is recorded as the temperature at which the characteristic birefringent texture of the nematic phase vanishes, and the field of view becomes completely dark (isotropic).

-

Data Analysis: The transition temperatures are recorded with an accuracy of ±0.1 K.[7] The process is often repeated over several heating and cooling cycles to ensure reproducibility.

Methodology: Differential Scanning Calorimetry (DSC) [8]

-

Sample Preparation: A small, precisely weighed sample of 7CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Procedure: a. The sample and reference pans are placed in the DSC cell. b. The cell is subjected to a controlled temperature program, typically involving heating and cooling ramps at a constant rate (e.g., 5-20 °C/min). c. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow versus temperature plot. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Measurement of Dielectric Properties

Objective: To determine the principal dielectric constants (ε∥ and ε⊥) and the dielectric anisotropy (Δε = ε∥ - ε⊥) of 7CB in its nematic phase.

Methodology: Dielectric Spectroscopy [3][9]

-

Sample Cell Preparation: a. Two types of liquid crystal cells are used: one for planar alignment (director parallel to the electrodes) and one for homeotropic alignment (director perpendicular to the electrodes). b. Cells consist of two parallel glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. For planar alignment, a rubbed polyimide layer is typically used. For homeotropic alignment, a surfactant like lecithin is used. c. The cell gap is precisely controlled using spacers (e.g., 5-20 μm).

-

Sample Filling: The cell is filled with 7CB in its isotropic phase via capillary action to ensure void-free filling. It is then slowly cooled into the nematic phase.

-

Instrumentation: An impedance analyzer or LCR meter is connected to the cell, which is placed in a temperature-controlled holder. A magnetic field may be used to aid director alignment.

-

Procedure: a. For the planar-aligned cell, applying an AC electric field of a specific frequency (e.g., 1 kHz) measures the capacitance, from which the perpendicular dielectric constant (ε⊥) is calculated. b. For the homeotropic-aligned cell, the same measurement yields the parallel dielectric constant (ε∥). c. Measurements are taken at various temperatures across the nematic range.

-

Data Analysis: The dielectric constants are calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula ε = (C * d) / (A * ε₀). The dielectric anisotropy (Δε) is then calculated at each temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of 7CB.

Caption: Experimental workflow for the synthesis and characterization of 7CB.

Caption: Relationship between 7CB's molecular structure and its macroscopic properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 4-Cyano-4'-heptylbiphenyl | 41122-71-8 | TCI AMERICA [tcichemicals.com]

- 5. 4'-Heptyl-4-cyanobiphenyl | CAS 41122-71-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-シアノ-4'-ヘプチルビフェニル | 4-Cyano-4'-heptylbiphenyl | 41122-71-8 | 東京化成工業株式会社 [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Transitions of 4'-Heptyl-4-biphenylcarbonitrile (7CB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and clearing points of the nematic liquid crystal 4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB. This document outlines the critical thermal transition data, a detailed experimental protocol for its determination, and a visual representation of its phase transitions.

Thermal Transition Data

This compound is a well-characterized thermotropic liquid crystal belonging to the cyanobiphenyl family. Its distinct phase transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid occur at specific temperatures. These transitions are crucial for its application in various electro-optic devices.

The melting point (T_m) corresponds to the transition from the crystalline solid phase to the nematic liquid crystal phase. The clearing point (T_c), also known as the nematic-isotropic transition temperature, is the temperature at which the substance transitions from the opaque, anisotropic nematic phase to the clear, isotropic liquid phase.

The following table summarizes the reported melting and clearing points for 7CB:

| Transition | Temperature (°C) |

| Melting Point (Crystalline to Nematic) | 30 - 36 |

| Clearing Point (Nematic to Isotropic) | 43 - 45 |

Note: The range in temperatures reflects slight variations reported across different literature sources and purities of the material.[1][2][3]

Experimental Protocol: Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[4][5][6][7] It is a highly sensitive method for determining the temperatures and enthalpies of phase transitions in liquid crystals.

2.1. Principle

DSC measures the difference in heat required to increase the temperature of a sample and a reference.[7] When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow between the sample and the reference. This is detected by the instrument and plotted as a peak in the DSC thermogram. Endothermic transitions, such as melting, result in a positive peak, while exothermic transitions, such as crystallization, result in a negative peak.

2.2. Instrumentation and Materials

-

Differential Scanning Calorimeter: A calibrated instrument capable of controlled heating and cooling ramps.

-

Sample Pans: Aluminum or other inert metal pans and lids.

-

Crimper: For sealing the sample pans.

-

Sample: High-purity this compound (7CB).

-